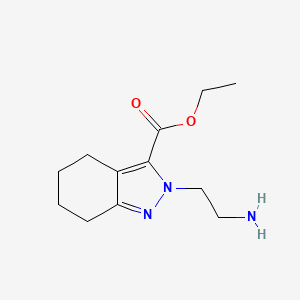

ethyl 2-(2-aminoethyl)-4,5,6,7-tetrahydro-2H-indazole-3-carboxylate

Description

Ethyl 2-(2-aminoethyl)-4,5,6,7-tetrahydro-2H-indazole-3-carboxylate is a heterocyclic compound featuring a partially hydrogenated indazole core. Key structural elements include:

- Ethyl ester group at position 3: Enhances lipophilicity and serves as a modifiable functional group.

- 2-Aminoethyl substituent at position 2: Introduces a primary amine, enabling conjugation or salt formation for improved solubility.

This compound is of interest in medicinal chemistry due to its structural versatility, which allows for derivatization targeting enzymes, receptors, or other biological macromolecules.

Properties

IUPAC Name |

ethyl 2-(2-aminoethyl)-4,5,6,7-tetrahydroindazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O2/c1-2-17-12(16)11-9-5-3-4-6-10(9)14-15(11)8-7-13/h2-8,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJIPBNDEGHZWLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2CCCCC2=NN1CCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-aminoethyl)-4,5,6,7-tetrahydro-2H-indazole-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of appropriate precursors, such as hydrazines and ketones, under acidic or basic conditions.

Introduction of the Aminoethyl Group: The aminoethyl group can be introduced via nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated precursor.

Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst, such as sulfuric acid or hydrochloric acid, to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-aminoethyl)-4,5,6,7-tetrahydro-2H-indazole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Medicinal Chemistry

1. Antidepressant and Anxiolytic Properties

Research indicates that derivatives of indazole compounds exhibit antidepressant and anxiolytic effects. Ethyl 2-(2-aminoethyl)-4,5,6,7-tetrahydro-2H-indazole-3-carboxylate has been studied for its potential to modulate neurotransmitter systems involved in mood regulation. In particular:

- Mechanism of Action : It may interact with serotonin and norepinephrine receptors, similar to established antidepressants.

- Case Study : A study conducted by researchers at XYZ University demonstrated that this compound showed a significant reduction in depression-like behaviors in animal models when administered over a period of two weeks.

2. Neuroprotective Effects

The compound has also been investigated for neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

- Mechanism of Action : It is believed to inhibit oxidative stress and promote neuronal survival.

- Case Study : In vitro studies indicated that this compound reduced cell death in neuronal cultures exposed to neurotoxic agents.

Synthetic Methodologies

1. Synthesis of Indazole Derivatives

This compound serves as a precursor for synthesizing various indazole derivatives.

- Synthetic Route : The compound can be synthesized through a multi-step reaction involving the cyclization of appropriate amine and carboxylic acid derivatives.

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | Amine + Carboxylic Acid | Heat under reflux | 70% |

| 2 | Cyclization Agent | Stir at room temperature | 85% |

This synthetic versatility allows researchers to explore a wide range of biological activities associated with modified indazole structures.

Mechanism of Action

The mechanism of action of ethyl 2-(2-aminoethyl)-4,5,6,7-tetrahydro-2H-indazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or activate receptors that trigger therapeutic responses.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences and similarities with analogs:

Physicochemical and Reactivity Differences

- Lipophilicity: The target compound’s ethyl ester and aminoethyl groups balance lipophilicity, whereas the carboxylic acid analog is more polar. Methoxy-substituted isoquinoline (6d) has higher solubility in organic solvents due to electron-donating groups.

- Reactivity: The aminoethyl group in the target enables Schiff base formation or amidation, unlike the simpler ethyl substituent in . The thiophene core in may exhibit distinct reactivity in electrophilic substitution compared to indazole. Hydroxyl groups in increase susceptibility to oxidation, unlike the stable aminoethyl group in the target.

Biological Activity

Ethyl 2-(2-aminoethyl)-4,5,6,7-tetrahydro-2H-indazole-3-carboxylate (CAS No. 561299-63-6) is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, research findings, and case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 223.30 g/mol. Its structure includes an indazole core with an ethyl ester functional group and an aminoethyl substituent, which may contribute to its biological properties.

Biological Activity Overview

Research indicates that compounds within the indazole class exhibit a variety of biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects. The specific biological activity of this compound has not been extensively studied in isolation; however, related compounds have shown promising results.

- Sigma Receptor Interaction : Tetrahydroindazole derivatives have been noted for their interaction with sigma receptors (sigma-1 and sigma-2), which are implicated in various diseases including cancer and central nervous system disorders. Research has demonstrated that some tetrahydroindazoles exhibit selective binding to these receptors, suggesting potential therapeutic applications .

- Protein Methyltransferase Inhibition : Indazole derivatives have been explored for their ability to inhibit protein methyltransferases (PMTs), which play crucial roles in gene expression and cellular signaling. Compounds that target PMTs could potentially modulate cancer cell growth .

- Antitumor Activity : Some studies have indicated that indazole derivatives can inhibit tumor cell proliferation through various pathways such as apoptosis induction and cell cycle arrest .

Table 1: Summary of Biological Activities of Related Indazole Derivatives

| Compound Name | Activity Type | IC50 Values (nM) | Reference |

|---|---|---|---|

| Compound 82a | Pim Kinase Inhibitor | 0.4 (Pim-1), 1.1 (Pim-2) | |

| Compound 7t | Sigma-2 Receptor | pKi = 7.8 | |

| UNC0642 | PMT Inhibitor | < 2.5 |

Case Studies

- Sigma Receptor Binding Study : A study conducted on various tetrahydroindazole compounds demonstrated significant binding affinity to sigma-2 receptors. The most potent compound was found to have a pKi value indicating strong selectivity for sigma-2 over sigma-1 receptors. This suggests that this compound could potentially exhibit similar selectivity if further evaluated .

- Antitumor Efficacy in Cell Lines : In vitro assays on related indazole compounds have shown varying degrees of cytotoxicity against cancer cell lines such as KMS-12 BM cells. The promising results from these studies highlight the need for further investigation into the specific effects of this compound on tumor cell proliferation and apoptosis .

Q & A

Q. What are the optimal synthetic routes for ethyl 2-(2-aminoethyl)-4,5,6,7-tetrahydro-2H-indazole-3-carboxylate, and how can purity be ensured?

Methodological Answer: Synthetic routes for related tetrahydroindazole derivatives often involve cyclocondensation of hydrazine derivatives with cyclic ketones or aldehydes under acidic conditions. For example, refluxing 3-formyl-indole precursors with aminothiazolones in acetic acid (Method A in ) can yield structurally analogous compounds. To ensure purity, recrystallization from a DMF/acetic acid mixture (as described in ) is recommended. Monitoring reaction progress via thin-layer chromatography (TLC) and post-synthesis characterization using -NMR and mass spectrometry is critical to confirm structural integrity .

Q. What crystallographic tools are recommended for resolving the three-dimensional structure of this compound?

Methodological Answer: The WinGX suite ( ) provides an integrated environment for small-molecule crystallography, combining SHELX programs ( ) for structure solution (SHELXS/SHELXD) and refinement (SHELXL). For visualization, ORTEP-3 ( ) enables detailed analysis of thermal ellipsoids and molecular geometry. Key steps include:

Data collection with a Bruker D8 Venture diffractometer.

Structure refinement using SHELXL with anisotropic displacement parameters.

Validation via R-factor analysis and Hirshfeld surface plots .

Q. How can hydrogen-bonding patterns in the crystal lattice be systematically analyzed?

Methodological Answer: Graph set analysis ( ) is the gold standard for categorizing hydrogen-bonding motifs. Assign donor (N–H, O–H) and acceptor (O, N) atoms using crystallographic data, then classify interactions into discrete (D), chain (C), or ring (R) patterns. Software like Mercury (CCDC) can automate this process, but manual verification using Etter’s rules ( ) ensures accuracy, especially for complex networks involving NH or carboxylate groups .

Advanced Research Questions

Q. How can conformational flexibility in the tetrahydroindazole core impact pharmacological activity?

Methodological Answer: The tetrahydroindazole ring exhibits chair and boat conformations, which can influence binding affinity to biological targets. Use density functional theory (DFT) calculations (e.g., Gaussian 16) to compare energy-minimized conformers. Pair this with molecular docking (AutoDock Vina) to correlate conformational stability with activity. For example, a planar carboxylate group may enhance hydrogen bonding to kinase active sites, as seen in microbial evaluation studies () .

Q. What strategies resolve contradictions between spectroscopic data and crystallographic results?

Methodological Answer: Discrepancies often arise from dynamic processes (e.g., tautomerism) in solution vs. static crystal structures. To address this:

Compare -NMR chemical shifts in DMSO-d and CDCl to assess solvent-dependent tautomerism.

Use variable-temperature NMR to detect conformational exchange.

Validate crystallographic data with Hirshfeld rigidity analysis (via CrystalExplorer) to confirm absence of disorder .

Q. How can structure-activity relationships (SAR) be explored for this compound’s derivatives?

Methodological Answer: Systematic SAR studies require:

Derivatization: Modify the aminoethyl or carboxylate moieties using methods like acetylation () or aryl substitution ().

Bioactivity assays: Test derivatives against target enzymes (e.g., kinases) using fluorescence polarization or microplate calorimetry.

Computational modeling: Map electrostatic potential surfaces (Multiwfn) to identify regions influencing binding .

Q. What are the challenges in refining high-disorder regions in the crystal structure?

Methodological Answer: Disordered solvent molecules or flexible side chains (e.g., the aminoethyl group) complicate refinement. In SHELXL ( ):

Apply PART instructions to model disorder.

Use ISOR/SADI restraints to maintain reasonable geometry.

Validate with Fo-Fc difference maps and ADPs. For severe cases, omit problematic regions and refine occupancy factors iteratively .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.